molecular formula C17H14Cl2N2O4S2 B11174507 2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

Cat. No.: B11174507
M. Wt: 445.3 g/mol
InChI Key: OSRUONKCZRNFBC-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide: is an organic compound known for its applications in various scientific fields. This compound is characterized by its complex structure, which includes dichlorophenoxy and benzothiazolyl groups, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with propionyl chloride to form 2-(2,4-dichlorophenoxy)propanoyl chloride. This intermediate is then reacted with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazolyl group.

    Reduction: Reduction reactions may target the dichlorophenoxy group, leading to the formation of less chlorinated derivatives.

    Substitution: Substitution reactions are common, especially involving the chlorine atoms in the dichlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of partially dechlorinated compounds.

    Substitution: Formation of hydroxylated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its structure allows it to bind to specific biological targets, making it useful in biochemical assays.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways, which could lead to the development of new drugs.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Known for its use as a herbicide.

    2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with similar structural features.

    2-methyl-4-chlorophenoxyacetic acid: Used in agricultural applications.

Uniqueness: 2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide stands out due to its benzothiazolyl group, which imparts unique chemical and biological properties. This makes it more versatile in scientific research and industrial applications compared to its simpler analogs.

Properties

Molecular Formula

C17H14Cl2N2O4S2

Molecular Weight

445.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C17H14Cl2N2O4S2/c1-9(25-14-6-3-10(18)7-12(14)19)16(22)21-17-20-13-5-4-11(27(2,23)24)8-15(13)26-17/h3-9H,1-2H3,(H,20,21,22)

InChI Key

OSRUONKCZRNFBC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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